4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one
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Overview
Description
4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one is a complex organic compound with a unique structure that includes a quinoxaline ring fused with a benzo ring, and substituted with a methyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one typically involves multi-step organic reactions One common method includes the condensation of 2-nitroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized to form the quinoxaline ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, and reactions are typically carried out under inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methylamino position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted quinoxalines and benzoquinoxalines, which can have different functional groups depending on the reagents used.
Scientific Research Applications
4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with cellular receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares a similar heterocyclic structure but lacks the quinoxaline ring.
Quinoxaline: Contains the quinoxaline ring but lacks the benzo ring and the specific substitutions.
Thiazole: Another heterocyclic compound with a sulfur atom in the ring, used in similar applications.
Uniqueness
4-Methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one is unique due to its specific substitutions and the combination of the benzo and quinoxaline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-[2-(methylamino)phenyl]benzo[g]quinoxalin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-21-16-10-6-5-9-15(16)19-20(24)23(2)18-12-14-8-4-3-7-13(14)11-17(18)22-19/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNMWVFLHULKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=NC3=CC4=CC=CC=C4C=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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